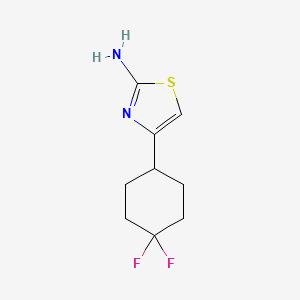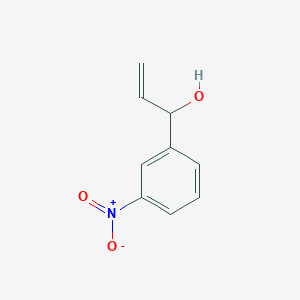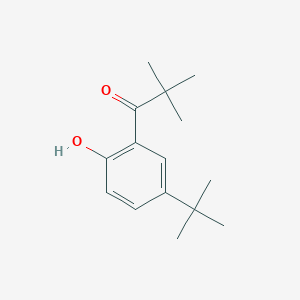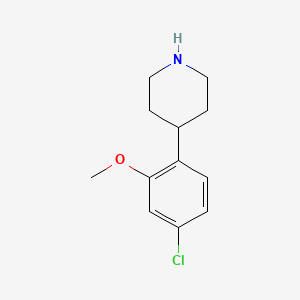![molecular formula C14H17N3O3 B13613668 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile is a complex organic compound with the molecular formula C14H17N3O3 It is a derivative of pyrido[3,4-f][1,4]oxazepine, featuring a tert-butoxycarbonyl (Boc) protecting group and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrido[3,4-f][1,4]oxazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine derivative, with an appropriate reagent to form the oxazepine ring.
Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Nitrile Group Addition: The nitrile group is typically introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed to replace the Boc group with other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: HCl, TFA, dichloromethane (DCM)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary amines
Substitution: Formation of deprotected or substituted derivatives
Aplicaciones Científicas De Investigación
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile can be compared with similar compounds such as:
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-methyl ester: Features a methyl ester group in place of the nitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
tert-butyl 9-cyano-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-4-5-19-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-5,9H2,1-3H3 |
Clave InChI |
VDVIQBVBOLUSJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)









![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
